molecular formula C16H20N4O3S B5118646 N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide

N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide

货号 B5118646
分子量: 348.4 g/mol
InChI 键: TZEGDEQXHHOTOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide, commonly known as MRS 1191, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, immune response, and cardiovascular regulation. MRS 1191 has been extensively studied for its potential therapeutic applications in various conditions.

作用机制

MRS 1191 acts as a selective antagonist of the P2Y1 receptor, which is activated by ATP and ADP. This receptor is involved in platelet aggregation, vasoconstriction, and neuronal signaling. By blocking the P2Y1 receptor, MRS 1191 inhibits platelet aggregation, reduces blood pressure, and modulates neurotransmitter release.
Biochemical and Physiological Effects:
MRS 1191 has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In platelets, MRS 1191 inhibits the activation of the P2Y1 receptor and reduces platelet aggregation. In the cardiovascular system, MRS 1191 reduces blood pressure and protects against ischemic injury. In the central nervous system, MRS 1191 modulates the release of neurotransmitters, such as dopamine and glutamate, and has neuroprotective effects. Moreover, MRS 1191 has been found to inhibit the proliferation of cancer cells and induce apoptosis.

实验室实验的优点和局限性

MRS 1191 has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor, which allows for the investigation of the specific effects of this receptor on various physiological processes. Moreover, MRS 1191 has been extensively studied and has a well-established synthesis method. However, there are also some limitations to the use of MRS 1191 in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental conditions. In addition, MRS 1191 may have off-target effects on other purinergic receptors, which may complicate the interpretation of the results.

未来方向

There are several future directions for the investigation of MRS 1191. One area of interest is the potential therapeutic applications of MRS 1191 in cardiovascular diseases, neurological disorders, and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms of action of MRS 1191 and to identify its specific targets and downstream signaling pathways. In addition, the development of more potent and selective P2Y1 receptor antagonists may enhance the effectiveness of MRS 1191 and allow for more precise investigations of the role of this receptor in various physiological processes.

合成方法

MRS 1191 can be synthesized using a multi-step process that involves the reaction of 2-pyrazinecarboxaldehyde with N-methyl-4-aminobenzenesulfonamide in the presence of a base, followed by the reaction with propylamine and N-methyl-4-fluorobenzamide. The final product is obtained after purification and isolation steps.

科学研究应用

MRS 1191 has been extensively studied for its potential therapeutic applications in various conditions, including cardiovascular diseases, neurological disorders, and cancer. It has been shown to inhibit platelet aggregation, reduce blood pressure, and protect against ischemic injury. In addition, MRS 1191 has been found to have neuroprotective effects and to modulate the release of neurotransmitters, such as dopamine and glutamate. Moreover, MRS 1191 has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

属性

IUPAC Name

N-methyl-4-(propylsulfamoyl)-N-(pyrazin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-8-19-24(22,23)15-6-4-13(5-7-15)16(21)20(2)12-14-11-17-9-10-18-14/h4-7,9-11,19H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGDEQXHHOTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。